(R)-1-(4-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. Pyrrolidines are well-known in medicinal chemistry for their diverse biological activities and potential therapeutic applications. The presence of a chlorobenzyl group in this compound enhances its chemical properties, making it valuable for various scientific research applications.
This compound can be classified under the category of organic compounds, specifically as a substituted pyrrolidine. It is used in synthetic organic chemistry and has potential applications in medicinal chemistry due to its biological activity. The IUPAC name for this compound is (3R)-1-(4-chlorobenzyl)pyrrolidin-3-amine; dihydrochloride, indicating its structural features and the presence of two hydrochloride groups for stability.
The synthesis of (R)-1-(4-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride typically involves several key steps:
The molecular formula for (R)-1-(4-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride is .
InChI=1S/C10H13ClN2.2ClH/c11-9-5-3-4-8(6-9)12-10(13)7-12;;/h3-6H,7,12H2,1-2H3;2*1H
ClC1=CC=C(C=C1)CCN(C)C2CCCCC2
The compound can participate in various chemical reactions typical for amines and heterocycles:
The mechanism of action for (R)-1-(4-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride primarily involves its interaction with biological targets:
(R)-1-(4-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride has several applications in scientific research:
This compound exemplifies the importance of pyrrolidine derivatives in medicinal chemistry, showcasing their versatility and potential for therapeutic applications across various fields.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: